2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol
Overview
Description
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of an iodomethyl group attached to the second carbon of the oxane ring, a methoxy group at the sixth position, and three hydroxyl groups at the third, fourth, and fifth positions. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol typically involves the iodination of a suitable precursor. One common method is the iodination of 6-methoxyoxane-3,4,5-triol using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the protection of hydroxyl groups, selective iodination, and subsequent deprotection to yield the final product. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The iodomethyl group can be substituted with other nucleophiles such as azides, thiols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, periodic acid-based protocols.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Azides, thioethers, amines.
Scientific Research Applications
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo selective reactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodomethyl group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for targeting specific molecular pathways and interactions in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-6-methoxyoxane-3,4,5-triol
- 2-(Chloromethyl)-6-methoxyoxane-3,4,5-triol
- 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Uniqueness
2-(Iodomethyl)-6-methoxyoxane-3,4,5-triol is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry for introducing various functional groups.
Properties
IUPAC Name |
2-(iodomethyl)-6-methoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZXJZHWRBSRKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285887 | |
Record name | methyl 6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5155-46-4 | |
Record name | NSC226972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC43144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 6-deoxy-6-iodohexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70285887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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